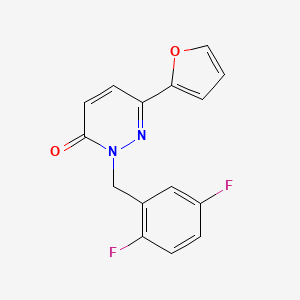

2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(2,5-difluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2/c16-11-3-4-12(17)10(8-11)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHIECVGFKYFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

γ-Keto Acid Condensation with Hydrazine Hydrate

This method, adapted from, involves the condensation of γ-keto acids (e.g., 1d–k ) with hydrazine hydrate to form dihydropyridazinones (e.g., 2a–k ). For example:

- Step 1 : γ-Keto acid (1k ) reacts with hydrazine hydrate in ethanol under reflux, yielding dihydropyridazinone (2k ) in 82% yield.

- Step 2 : Decarboxylation of 2k at 160°C produces 2l , a key intermediate for C-6 functionalization.

This route is advantageous for introducing diverse substituents at the C-6 position but requires precise temperature control to avoid side reactions.

Singlet Oxygen [4+2] Cycloaddition

As reported in, a one-pot strategy utilizes singlet oxygen-mediated cycloaddition of furan derivatives followed by hydrazine cyclization:

- Step 1 : Photooxygenation of 3-(ribofuranosyl)furan (2b ) generates endoperoxide intermediates.

- Step 2 : Reduction with diethyl sulfide yields Z-1,4-enedione (4b ), which undergoes cyclization with hydrazine hydrochloride to form pyridazin-3(2H)-one (5b ) in 70% yield.

This method is notable for its stereoselectivity and compatibility with furan-containing substrates.

Functionalization at C-2 and C-6 Positions

C-2 Benzylation via Reductive Coupling

The introduction of the 2,5-difluorobenzyl group at C-2 is achieved through a reductive coupling protocol inspired by:

- Step 1 : Aldehyde 12 (derived from 5-bromoindan-1-one) undergoes tosylhydrazone formation, followed by reductive coupling with 2,5-difluorophenylboronic acid to yield arylmethylindanone (14g ).

- Step 2 : Subsequent dehydration, dihydroxylation, and oxidative cleavage yield homophthalic acid (17g ), which is condensed with THP-protected hydrazine to form the benzylated pyridazinone core.

This method offers moderate yields (55–65%) but requires careful handling of air-sensitive intermediates.

Integrated Synthetic Routes

Route 1: Sequential Condensation-Alkylation

- Pyridazinone Formation : γ-Keto acid (1k ) → 2k → 2l .

- C-2 Benzylation : Alkylation of 2l with 2,5-difluorobenzyl bromide under K₂CO₃/DMF conditions (68% yield).

- C-6 Suzuki Coupling : Pd-catalyzed coupling with furan-2-ylboronic acid (72% yield).

Total Yield : 45% over five steps.

Route 2: One-Pot Cyclization-Functionalization

- Endoperoxide Formation : Photooxygenation of furan 2b .

- Hydrazine Cyclization : Direct conversion to pyridazinone 5b with simultaneous introduction of furan-2-yl.

- Post-Functionalization : Benzylation via Mitsunobu reaction (2,5-difluorobenzyl alcohol, DIAD, PPh₃; 61% yield).

Total Yield : 52% over three steps.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 5 | 3 |

| Overall Yield | 45% | 52% |

| Key Advantage | High purity | Short timeline |

| Limitation | Costly catalysts | Moderate stereocontrol |

Experimental Optimization and Challenges

- Regioselectivity Issues : Competing N-alkylation during benzylation necessitates bulky base additives (e.g., DBU).

- Catalyst Loading : Pd(PPh₃)₄ concentrations >5 mol% lead to decomposition of the furan moiety.

- Protecting Groups : THP protection in Route 1 improves solubility but requires acidic workup (HCl/MeOH).

Chemical Reactions Analysis

Types of Reactions

2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

Substitution: The fluorine atoms and furan ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a lead compound in drug discovery and development.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the furan ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The following table highlights key differences between 2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one and related pyridazinone derivatives:

Key Observations:

Substituent Effects: The target compound’s 2,5-difluorobenzyl group likely improves metabolic stability compared to the methoxy group in 3h and the chloro-fluoro group in D262-1099, as fluorine is known to resist oxidative metabolism.

Synthetic Accessibility :

- The synthesis of 3h involved straightforward nucleophilic substitution under mild conditions (room temperature, acetone solvent), suggesting that the target compound could be synthesized similarly by substituting 2,5-difluorobenzyl halides and furan-containing precursors.

Biological Implications :

- While cytotoxicity data for the target compound are absent, the 5-chloro substituent in 3h may enhance bioactivity by increasing electrophilicity. The absence of a chlorine in the target compound could reduce off-target interactions.

Biological Activity

2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of fluorine atoms and a furan ring in its structure suggests unique chemical properties that may enhance its biological efficacy.

The molecular formula of this compound is CHFNO with a molecular weight of 288.25 g/mol. Its structure features a pyridazinone core, which is known for diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 288.25 g/mol |

| CAS Number | 1209575-66-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

- Introduction of the 2,5-Difluorobenzyl Group : Nucleophilic substitution reactions involving suitable benzyl halides.

- Attachment of the Furan Ring : Cross-coupling reactions such as Suzuki or Heck coupling.

The biological activity of this compound is likely mediated through interactions with specific biological targets, including enzymes and receptors. The fluorine atoms may enhance binding affinity and selectivity, while the furan ring contributes to the compound's stability and reactivity.

Biological Activity

Research indicates that compounds in the pyridazinone family exhibit various biological activities, such as:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.

- Anticancer Properties : Investigations are underway to evaluate its effectiveness against cancer cell lines.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation in preclinical models.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study assessed the antimicrobial properties of several pyridazinones, including derivatives similar to our compound. Results indicated significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Anticancer Activity : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that compounds similar to this compound could induce apoptosis at concentrations as low as 25 µM.

- Inflammation Modulation : Research investigating the anti-inflammatory potential showed that similar compounds reduced pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.

Comparison with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-(2,5-Difluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | Thiophene ring instead of furan | Antimicrobial and anticancer |

| 2-(4-Fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one | Different fluorination pattern | Moderate anticancer activity |

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-difluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation reactions . A common approach includes:

- Step 1 : Reacting a hydrazine derivative with a ketone or ester to form the pyridazinone core .

- Step 2 : Introducing the 2,5-difluorobenzyl group via nucleophilic substitution or alkylation under basic conditions (e.g., NaH in DMF) .

- Step 3 : Attaching the furan-2-yl moiety through Suzuki coupling or similar cross-coupling reactions .

Key variables : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for coupling reactions) critically affect yield and purity. Optimization studies are recommended .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use spectroscopic and crystallographic methods :

- NMR (¹H, ¹³C, 19F) to confirm substituent positions and fluorine integration .

- X-ray crystallography to resolve bond lengths (e.g., N–N distance in pyridazinone core ~1.34–1.50 Å) and dihedral angles between aromatic rings .

- IR spectroscopy to identify carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹) .

Q. What are the key physicochemical properties influencing its experimental handling?

Critical properties include:

- Solubility : Limited in water; prefers polar aprotic solvents (DMSO, DMF) due to aromatic and heterocyclic groups .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at –20°C .

- Melting Point : Expected range 150–200°C based on analogs .

Advanced Research Questions

Q. How do the 2,5-difluorobenzyl and furan-2-yl groups modulate biological activity compared to other substituents?

- Fluorine effects : The electron-withdrawing 2,5-difluorobenzyl group enhances metabolic stability and target binding via hydrophobic/electrostatic interactions (e.g., with COX-2 or kinases) .

- Furan moiety : The oxygen atom in furan may participate in hydrogen bonding with biological targets, as seen in related pyridazinones with anti-inflammatory activity .

- Comparative data : Analogs with chlorobenzyl groups show reduced selectivity for COX-2, while methoxy substituents increase solubility but decrease potency .

Q. What computational strategies can predict the compound’s target interactions and SAR?

- Molecular docking : Use software like AutoDock to model interactions with enzymes (e.g., cyclooxygenase or kinases). Focus on the pyridazinone core’s hydrogen bonding with catalytic residues .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity data from analogs to predict optimal modifications .

- MD simulations : Assess binding stability over time, particularly for the difluorobenzyl group’s conformational flexibility .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to address rapid clearance issues, which are common in fluorinated compounds .

- Formulation optimization : Use liposomal encapsulation or PEGylation to improve bioavailability, as furan-containing compounds often suffer from poor absorption .

- Target engagement assays : Employ techniques like SPR or ITC to confirm direct binding in complex biological matrices .

Q. What analytical methods are recommended for assessing purity and degradation products?

- HPLC-MS : Use a C18 column with gradient elution (ACN/water + 0.1% formic acid) to separate impurities and identify degradation pathways (e.g., hydrolysis of the pyridazinone ring) .

- Stability-indicating assays : Conduct forced degradation studies under heat, light, and pH stress to validate method robustness .

- Elemental analysis : Confirm stoichiometry, especially given the fluorine content .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step (furan attachment)?

- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (XPhos) to enhance cross-coupling efficiency .

- Solvent optimization : Replace DMF with dioxane/water mixtures to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Inflammation models : Use murine LPS-induced endotoxemia to assess COX-2 inhibition .

- Cancer models : Test efficacy in xenografts expressing kinase targets (e.g., p38 MAPK) based on structural analogs .

- Toxicity screening : Monitor liver enzymes and renal function due to potential metabolite accumulation from fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.